molecular formula C38H44O12 B12390391 Sarglaroids F

Sarglaroids F

Cat. No.: B12390391
M. Wt: 692.7 g/mol
InChI Key: MBHBGSJWPJCPCJ-RAKJYXNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sarglaroids F is an anti-inflammatory agent isolated from the roots of Grass Coral (Sarcandra glabra). It inhibits LPS/ATP-induced IL-1β release by affecting potassium efflux and reducing Caspase-1 (P20) levels. This compound is not cytotoxic to RAW264.7 cells .

Chemical Reactions Analysis

Types of Reactions

Sarglaroids F undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts for substitution reactions. The specific conditions vary depending on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Sarglaroids F has several scientific research applications, including:

    Chemistry: Used as a model compound for studying anti-inflammatory agents.

    Biology: Investigated for its effects on cellular processes, particularly in relation to inflammation.

    Medicine: Explored for potential therapeutic applications in treating inflammatory diseases.

    Industry: Potential use in the development of anti-inflammatory drugs

Mechanism of Action

Sarglaroids F exerts its effects by inhibiting LPS/ATP-induced IL-1β release. It affects potassium efflux and reduces Caspase-1 (P20) levels. This mechanism involves the modulation of inflammatory pathways, making it a potent anti-inflammatory agent .

Comparison with Similar Compounds

Similar Compounds

    CIL62: A necrostatin-1 dependent inducer of cell death through a caspase-3/7-independent mechanism.

    PAC-1: A procaspase activating compound used in trials for various cancers.

    Taurodeoxycholic acid: A bile acid taurine conjugate with neuroprotective activity.

    Allethrin: A pyrethroid insecticide inducing oxidative stress and apoptosis

Uniqueness

Sarglaroids F is unique due to its specific mechanism of action involving potassium efflux and Caspase-1 (P20) reduction. Unlike other compounds, it is not cytotoxic to RAW264.7 cells, making it a safer option for anti-inflammatory applications .

Properties

Molecular Formula

C38H44O12

Molecular Weight

692.7 g/mol

IUPAC Name

[(1R,2R,8R,9S,10S,12R,13S,14R,15R,17S,19R,20S,21R,23Z)-5-(acetyloxymethyl)-9,15,21-trihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C38H44O12/c1-8-14(2)32(43)49-13-37(46)22-10-21(22)35(5)23(37)11-20-18(12-48-16(4)39)34(45)50-38(20)27-24(15(3)33(44)47-7)29(41)31(42)36(6)19-9-17(19)25(26(27)36)28(40)30(35)38/h8,17,19,21-23,27-28,30-31,40,42,46H,9-13H2,1-7H3/b14-8+,24-15-/t17-,19+,21+,22-,23+,27-,28-,30-,31-,35-,36-,37-,38+/m0/s1

InChI Key

MBHBGSJWPJCPCJ-RAKJYXNUSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3[C@H](C6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)O)COC(=O)C)C)O

Canonical SMILES

CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3C(C6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)O)COC(=O)C)C)O

Origin of Product

United States

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